molecular formula C13H11N3O2 B273679 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide

2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide

Cat. No. B273679
M. Wt: 241.24 g/mol
InChI Key: OWCGIPZQKGCPIG-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide, also known as CMA, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CMA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In

Mechanism of Action

2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of various signaling pathways involved in cell survival and proliferation. This results in the induction of apoptosis and inhibition of cell growth in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide in lab experiments is its potency and specificity towards CK2, which allows for the selective inhibition of this protein kinase. However, 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has poor solubility in water, which may limit its use in certain experimental conditions. In addition, the mechanism of action of 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide is not fully understood, which may limit its clinical translation.

Future Directions

Future research on 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide should focus on elucidating its mechanism of action and identifying its downstream targets in cancer cells. In addition, the development of more potent and soluble analogs of 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide may enhance its therapeutic potential. Furthermore, the use of 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide in combination therapy with other anti-cancer agents should be explored in preclinical and clinical studies. Finally, the potential use of 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide in other diseases such as inflammation and neurodegenerative disorders should be investigated.

Synthesis Methods

2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-1H-indole-3-carboxaldehyde with malononitrile, followed by a Knoevenagel condensation with acrylamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. CK2 is overexpressed in various types of cancer, and its inhibition by 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Product Name

2-cyano-3-(2-methoxy-1H-indol-3-yl)acrylamide

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(E)-2-cyano-3-(2-methoxy-1H-indol-3-yl)prop-2-enamide

InChI

InChI=1S/C13H11N3O2/c1-18-13-10(6-8(7-14)12(15)17)9-4-2-3-5-11(9)16-13/h2-6,16H,1H3,(H2,15,17)/b8-6+

InChI Key

OWCGIPZQKGCPIG-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)N

SMILES

COC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)N

Canonical SMILES

COC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)N

Origin of Product

United States

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